molecular formula C24H23N3O5S2 B2805181 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048385-38-1

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2805181
CAS No.: 1048385-38-1
M. Wt: 497.58
InChI Key: MNCHWDLYJUGSRF-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a structurally complex molecule featuring a pyrrolidine-2-carboxamide core substituted with a benzo[d]thiazol-2-yl group, a furan-2-ylmethyl moiety, and a 4-methoxyphenylsulfonyl group. This compound shares structural motifs with pharmacologically active agents, particularly those targeting inflammation, pain, or infectious diseases, as suggested by analogs containing benzo[d]thiazole, sulfonyl, and heterocyclic groups . The 4-methoxyphenylsulfonyl group may influence metabolic stability and receptor binding, while the furan and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-31-17-10-12-19(13-11-17)34(29,30)27-14-4-8-21(27)23(28)26(16-18-6-5-15-32-18)24-25-20-7-2-3-9-22(20)33-24/h2-3,5-7,9-13,15,21H,4,8,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCHWDLYJUGSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CC=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Core Heterocycles : Replacing pyrrolidine with piperidine (as in compounds 4–9 to 4–12 ) alters conformational flexibility and binding affinity .

Antimicrobial and Antitubercular Activity :

  • Analogs like 11c and 11e (furan and thiazole derivatives) showed activity against drug-resistant tuberculosis strains, suggesting the target compound may share similar mechanisms .

Spectroscopic and Analytical Data

IR and NMR Signatures :

  • Sulfonyl Stretching : ν(SO₂) appears at ~1243–1258 cm⁻¹ in sulfonamide derivatives (e.g., compounds 4–6 ) .
  • Pyrrolidine/Thiazole Interactions : Benzo[d]thiazole protons resonate at δ 7.2–8.5 ppm in ¹H NMR, while pyrrolidine carbons appear at δ 45–65 ppm in ¹³C NMR .

HRMS Validation :

  • Analogs such as 4–20 to 4–26 confirm molecular formulas with <5 ppm mass accuracy, a standard for the target compound’s characterization .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core, followed by coupling with furan derivatives and sulfonylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C for amide bond formation .
  • Catalysts : Bases like triethylamine or DMAP are used to facilitate sulfonylation .
  • Purification : Column chromatography or recrystallization ensures >95% purity .
StepReagents/ConditionsYield RangeReference
Core formationo-Aminothiophenol, aldehydes (oxidative)60–75%
Amide couplingEDCI/HOBt, DMF, RT70–85%
Sulfonylation4-Methoxyphenylsulfonyl chloride, base65–80%

Q. Which analytical methods are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/amide linkages .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 495.12 for [M+H]⁺) .
  • HPLC : Purity >95% is confirmed using C18 columns with acetonitrile/water gradients .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

  • Storage : Lyophilized powder stored at –20°C in inert atmospheres (argon) prevents hydrolysis .
  • pH stability : Retains activity in pH 6–8 buffers; avoid extremes (<3 or >10) to prevent sulfonamide degradation .

Advanced Research Questions

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Functional group modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the benzothiazole ring to improve target binding .
  • Heterocycle substitution : Replace furan with pyridine or thiophene to alter pharmacokinetic properties .
  • In silico screening : Molecular docking predicts interactions with targets like cyclooxygenase-2 (COX-2) or kinases .

Q. How can contradictory bioactivity data across studies be resolved?

  • Analytical validation : Re-test compound identity via NMR and LC-MS to rule out degradation or impurities .
  • Dose-response assays : Compare EC₅₀ values under standardized conditions (e.g., cell line, incubation time) .
  • Target specificity profiling : Use kinase/GPCR panels to identify off-target effects .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular dynamics simulations : Model interactions with proposed targets (e.g., bacterial DNA gyrase) .
  • QSAR models : Correlate structural features (e.g., sulfonyl group position) with antimicrobial IC₅₀ values .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

  • Solvent volume reduction : Switch to continuous flow reactors to manage exothermic reactions .
  • Catalyst recovery : Immobilize catalysts on silica or polymers to reduce costs .
  • Purity maintenance : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

Modification TypeReagentsYieldBioactivity ChangeReference
Benzothiazole fluorinationSelectfluor®, DCM55%Increased COX-2 inhibition
Furan → thiophene substitutionLawesson’s reagent, toluene60%Enhanced solubility

Q. Table 2: Analytical Parameters for Stability Testing

ConditionTest MethodResult
pH 3.0 (24h)HPLC85% intact
pH 7.4 (37°C, 1 week)NMRNo degradation
Light exposure (7 days)LC-MS90% purity retained

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